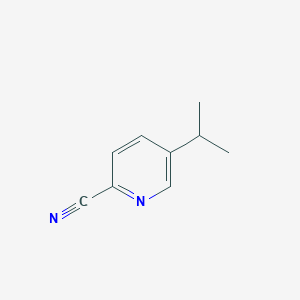
5-Isopropylpicolinonitrile
Cat. No. B008580
Key on ui cas rn:
110260-90-7
M. Wt: 146.19 g/mol
InChI Key: SVHPHQGAEDHOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04923993
Procedure details


83.8 g (0.6 mole) of 1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene and 121.4 g (1.2 moles) of triethylamine are dissolved in 325 ml of acetonitrile. To this solution are added 52.5 g (0.6 mole) of α-chloroacrylonitrile. This solution is heated for 4 hours to 70° C., cooled, filtered, and concentrated by evaporation. The oily residue is dissolved in dioxane and gaseous HCl is introduced into the solution with ice cooling until the pH is 1. After 30 minutes, the batch is concentrated by evaporation and the residue is partitioned between chloroform and 1N NaHCO3. The organic phase is dried and concentrated by evaporation. The residual oil is distilled under a high vacuum at 81°-84° C. The distillate solidifies, affording 60.1 g (68.5%) of the title compound with a melting point of 47°-49° C.
Name
1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
Quantity
83.8 g
Type
reactant
Reaction Step One




Name
Yield
68.5%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5](N(C)C)=C.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.Cl[C:19](=C)[C:20]#N.C(#[N:25])C>>[CH:4]([C:15]1[CH:19]=[CH:20][C:16]([C:17]#[N:25])=[N:13][CH:14]=1)([CH3:3])[CH3:5]
|
Inputs


Step One
|
Name
|
1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
|
|
Quantity
|
83.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC(=C)N(C)C)C
|
|
Name
|
|
|
Quantity
|
121.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
52.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#N)=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution is heated for 4 hours to 70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in dioxane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
gaseous HCl is introduced into the solution with ice cooling until the pH is 1
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the batch is concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between chloroform and 1N NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual oil is distilled under a high vacuum at 81°-84° C
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C=CC(=NC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.1 g | |
| YIELD: PERCENTYIELD | 68.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
